3,4-Dimethylacridin-9(10h)-one
Overview
Description
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- 3,4-Dimethylacridin-9(10h)-one derivatives have been utilized in Organic Light-Emitting Diodes (OLEDs). These compounds contribute significantly to the efficiency of OLEDs. For instance, a study demonstrated that a particular derivative, 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN), plays a crucial role as an assistant dopant in green emitting OLEDs, enhancing the external electroluminescence quantum efficiency (Marian, 2016).
Thermal and Crystal Lattice Properties
- Research on the thermal properties of various acridin-9(10H)-ones, including 2,10-dimethylacridin-9(10H)-one, reveals insights into their melting, volatilization, and crystal lattice enthalpies. These properties are vital for understanding their behavior in different states and conditions (Storoniak et al., 2003).
Thermally Activated Delayed Fluorescence
- Another application is in the field of thermally activated delayed fluorescence (TADF). Compounds such as 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-5-phenyl-1,3,4-oxadiazole have been studied for their potential in TADF. These studies are crucial for the development of efficient and novel photoluminescent materials (Cooper et al., 2018).
Quantum Mechanics and Density Functional Methods
- In the realm of quantum mechanics and density functional methods, derivatives of 3,4-Dimethylacridin-9(10h)-one have been examined. For example, N,N-dimethylacridin-9-amine and N,10-dimethylacridin-9-imine have been studied using X-ray diffraction, revealing details about their structure and tautomerism (Rak et al., 1998).
Improved Performance in TADF Emitters
- Research on improving the performance of TADF emitters has also been conducted. For example, a study on 9-(9,9-dimethylacridin-10(9H)-yl)-6H-benzo[c]chromen-6-one (MAB) showed that by extending the distribution of the lowest unoccupied molecular orbitals (LUMO), it's possible to reduce electron exchange between molecular orbitals and improve the efficiency of TADF emitters. This finding is significant for the advancement of OLED technology (Ke et al., 2018).
Materials for Phosphorescent OLED Application
- Studies have also focused on developing small molecular hole-transporting type materials for phosphorescent OLED applications. Compounds like 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline have been synthesized and tested, showing high thermal decomposition temperatures and improved device efficiencies (Braveenth et al., 2021).
Fluorenone-Based Thermally Activated Delayed Fluorescence Materials
- The potential of fluorenone-based thermally activated delayed fluorescence materials, such as 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one, for OLEDs has been explored. These materials have deeper lowest unoccupied molecular orbitals, enabling them to shift emission maxima, which is crucial for developing OLEDs with varied color displays (Yu et al., 2019).
High-Performance Green OLEDs
- In another study, a novel TADF emitter containing 9,9-dimethyl-9,10-dihydroacridine was synthesized and used in green OLEDs. The study demonstrated how molecular design can inhibit concentration quenching and increase device efficiency, highlighting the importance of chemical structure in the performance of OLED materials (Qin et al., 2022).
Acidity of Acridinium Compounds
- Research on the acidity of acridinium compounds like 9,10-Dimethylacridinium chloride has revealed unique properties, such as strong acidity in aqueous solutions and the potential for proton dissociation. This research provides insight into the chemical behavior of acridinium derivatives in different environments (Suzuki & Tanaka, 2001).
properties
IUPAC Name |
3,4-dimethyl-10H-acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-9-7-8-12-14(10(9)2)16-13-6-4-3-5-11(13)15(12)17/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMNUBSZWKYSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211405 | |
Record name | CK 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylacridin-9(10h)-one | |
CAS RN |
6236-97-1 | |
Record name | CK 102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CK 102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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